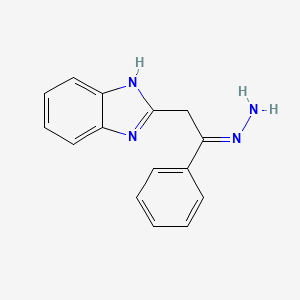
2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. In biochemistry, it has been studied for its ability to act as a chelating agent and a radical scavenger. In material science, it has been studied for its potential application in the fabrication of organic light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in the growth of cancer cells. It has also been suggested that it acts as a chelating agent and a radical scavenger, thereby protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to act as a chelating agent and a radical scavenger, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone in laboratory experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anticancer drugs. Another advantage is its ability to act as a chelating agent and a radical scavenger, making it useful in studies involving oxidative stress. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to dissolve and work with.
Orientations Futures
There are several future directions for research involving 2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone. One direction is to study its potential as an anticancer drug and develop more potent derivatives. Another direction is to investigate its ability to act as a chelating agent and a radical scavenger in vivo. Additionally, its potential application in material science can be further explored for the development of new organic electronic devices.
Méthodes De Synthèse
2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone can be synthesized through various methods, including refluxing 2-(1H-benzimidazol-2-yl)-1-phenylethanone with hydrazine hydrate in ethanol, and the reaction is catalyzed by acetic acid. The product is then isolated by filtration and recrystallization. Another method involves reacting 2-(1H-benzimidazol-2-yl)-1-phenylethanone with hydrazine hydrate in the presence of sulfuric acid, followed by recrystallization of the product.
Propriétés
IUPAC Name |
(E)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-19-14(11-6-2-1-3-7-11)10-15-17-12-8-4-5-9-13(12)18-15/h1-9H,10,16H2,(H,17,18)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUMMSTXHQNNSN-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N)/CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)
![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)
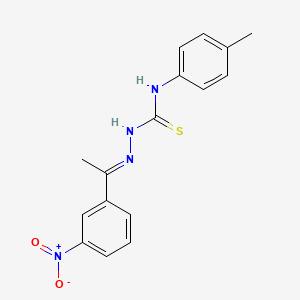
![4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)

![2-(2,6-dimethyl-4-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911369.png)
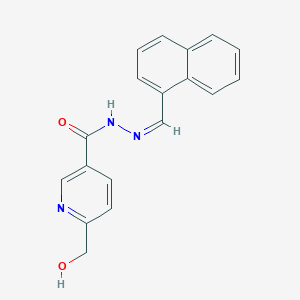


![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)
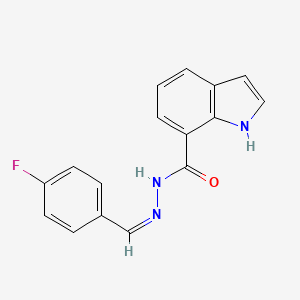
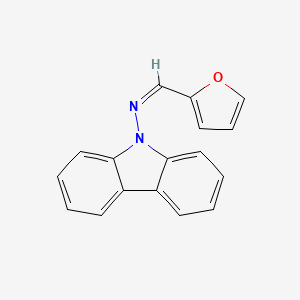
![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)
